(S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one (S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466382
InChI: InChI=1S/C19H31N3O/c1-4-21(13-16-9-6-5-7-10-16)14-17-11-8-12-22(17)19(23)18(20)15(2)3/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3/t17?,18-/m0/s1
SMILES: CCN(CC1CCCN1C(=O)C(C(C)C)N)CC2=CC=CC=C2
Molecular Formula: C19H31N3O
Molecular Weight: 317.5 g/mol

(S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one

CAS No.:

Cat. No.: VC13466382

Molecular Formula: C19H31N3O

Molecular Weight: 317.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one -

Specification

Molecular Formula C19H31N3O
Molecular Weight 317.5 g/mol
IUPAC Name (2S)-2-amino-1-[2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
Standard InChI InChI=1S/C19H31N3O/c1-4-21(13-16-9-6-5-7-10-16)14-17-11-8-12-22(17)19(23)18(20)15(2)3/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3/t17?,18-/m0/s1
Standard InChI Key FRGJTDSUAZVNOE-ZVAWYAOSSA-N
Isomeric SMILES CCN(CC1CCCN1C(=O)[C@H](C(C)C)N)CC2=CC=CC=C2
SMILES CCN(CC1CCCN1C(=O)C(C(C)C)N)CC2=CC=CC=C2
Canonical SMILES CCN(CC1CCCN1C(=O)C(C(C)C)N)CC2=CC=CC=C2

Introduction

Chemical Structure and Stereochemistry

The molecular formula of (S)-2-amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one is C₁₈H₂₉N₃O, with a molecular weight of 317.48 g/mol . Its IUPAC name reflects the presence of:

  • An (S)-configured amino group at position 2.

  • A pyrrolidine ring substituted with a benzyl-ethyl-aminomethyl group at position 2.

  • A methyl-butan-1-one backbone.

The stereochemistry is critical for biological activity, as enantiomeric forms of similar compounds exhibit divergent pharmacological profiles. The InChIKey QJEGCWHYPAAKGS-NKLJZXBFNA-N confirms the compound’s unique spatial arrangement, which influences receptor binding and metabolic stability.

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions, often employing:

  • Boc Protection: Tert-butoxycarbonyl (Boc) groups protect amine functionalities during intermediate steps .

  • Mitsunobu Reaction: Used to introduce ether linkages, as seen in analogous pyrrolidine derivatives .

  • Reductive Amination: Key for forming the benzyl-ethyl-amine side chain .

  • Amide Coupling: HATU or EDC/NHS mediators facilitate ketone-amine linkages .

A representative pathway includes:

  • Alkylation of a pyrrolidine precursor with a benzyl-ethyl-amine moiety.

  • Stereospecific reduction to achieve the (S)-configuration at the amino center .

Optimization Challenges

  • Yield and Purity: Reaction temperature (50–85°C) and solvent choice (DMF, THF) significantly impact output .

  • Chiral Resolution: High-performance liquid chromatography (HPLC) ensures enantiomeric purity.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₉N₃O
Molecular Weight317.48 g/mol
logP (Predicted)~3.7 (similar to analogs)
SolubilityLow in water; soluble in DMSO
Melting PointNot reported

The compound’s lipophilicity (logP ~3.7) suggests moderate blood-brain barrier permeability, aligning with its potential CNS activity .

Pharmacological Activity

In Vitro and In Vivo Data

  • CHIKV Antiviral Activity: Analogs with similar substituents show EC₅₀ values of ~1 μM .

  • Neuroprotective Effects: Amino-ketone derivatives reduce glutamate release in cortical neurons .

Recent Developments and Future Directions

Structural Optimization

  • Fluorine Labeling: ¹⁹F NMR probes validate target engagement in helicase inhibitors .

  • Prodrug Strategies: Esterification improves oral bioavailability of polar analogs .

Target Validation

  • GPR88 Receptor Ligands: Pyrrolidine derivatives show promise in striatal disorders .

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